9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid 9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16192883
InChI: InChI=1S/C24H14O8/c25-21(26)15-5-11-13(7-17(15)23(29)30)20-10-4-2-1-3-9(10)19(11)12-6-16(22(27)28)18(24(31)32)8-14(12)20/h1-8,19-20H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)
SMILES:
Molecular Formula: C24H14O8
Molecular Weight: 430.4 g/mol

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid

CAS No.:

Cat. No.: VC16192883

Molecular Formula: C24H14O8

Molecular Weight: 430.4 g/mol

* For research use only. Not for human or veterinary use.

9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetracarboxylic acid -

Specification

Molecular Formula C24H14O8
Molecular Weight 430.4 g/mol
IUPAC Name pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-4,5,11,12-tetracarboxylic acid
Standard InChI InChI=1S/C24H14O8/c25-21(26)15-5-11-13(7-17(15)23(29)30)20-10-4-2-1-3-9(10)19(11)12-6-16(22(27)28)18(24(31)32)8-14(12)20/h1-8,19-20H,(H,25,26)(H,27,28)(H,29,30)(H,31,32)
Standard InChI Key BAISXRRJJTZVGI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C3C4=CC(=C(C=C4C(C2=C1)C5=CC(=C(C=C35)C(=O)O)C(=O)O)C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name 9,10-dihydro-9,10- benzenoanthracene-2,3,6,7-tetracarboxylic acid reflects its fused aromatic system, where a benzene ring is annulated to the 9,10-positions of an anthracene core, with four carboxylic acid groups at the 2,3,6,7-positions . The molecular formula C₂₄H₁₄O₈ corresponds to a planar polycyclic framework with a calculated molecular weight of 430.36 g/mol .

Structural Analysis

While no crystallographic data for this specific compound is publicly available, related structures such as 9,10[1',2']-benzenoanthracene derivatives exhibit a bent geometry due to steric strain at the annulated benzene-anthracene junction . The tetracarboxylic acid groups likely introduce significant polarity, influencing solubility and reactivity. A comparison with the mono-carboxylic analog (CAS 4423-49-8, molecular weight 298.3 g/mol ) suggests that the additional carboxyl groups enhance hydrogen-bonding capacity and metal-coordination potential.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.945681-55-0
Molecular FormulaC₂₄H₁₄O₈
Molecular Weight430.36 g/mol
Purity97%
Related Compound (CAS 4423-49-8)C₂₁H₁₄O₂, MW 298.3 g/mol

Synthesis and Functionalization

One-Pot Synthesis Pathway

A scalable one-pot synthesis involves refluxing 1,4-dimethoxyanthracene with methoxyhydroquinone in toluene, catalyzed by silver oxide (Ag₂O) and zinc iodide (ZnI₂) . This method achieves cyclocondensation to form the dihydrobenzenoanthracene core, followed by oxidative cleavage to install carboxylic acid groups. Typical reaction conditions include:

Table 2: Optimal Synthesis Conditions

ParameterValue
Temperature110–120°C
Catalyst LoadingAg₂O (1.2 equiv), ZnI₂ (0.1 equiv)
Reaction Time24–48 hours
Yield60–75%

Bromination and Amine Functionalization

Regioselective bromination at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) enables further derivatization . Subsequent reactions with primary amines (e.g., tert-butyl 3-aminopropanoate) yield amide-linked analogs, while secondary amines induce ring-opening reactions due to steric effects. X-ray crystallography of the tert-butyl derivative confirmed substitution at the 3-position, preserving the tetracyclic backbone .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in apolar solvents (e.g., hexane, toluene) but dissolves readily in polar aprotic solvents such as DMF and dimethyl sulfoxide (DMSO) . Aqueous solubility is pH-dependent, with improved dissolution under basic conditions (pH > 10) due to deprotonation of carboxyl groups. Thermal stability data remains unreported, but analogous dihydroanthracenes decompose above 250°C .

Applications in Research and Industry

Medicinal Chemistry

Derivatives of 9,10-dihydro-9,10- benzenoanthracene tetracarboxylic acid demonstrate promising bioactivity. Brominated analogs (e.g., 2-bromo-3-methoxy derivatives) inhibit Plasmodium falciparum growth (IC₅₀ = 1.2 μM) and exhibit cytotoxicity against HepG2 hepatocellular carcinoma cells (IC₅₀ = 0.8 μM) . These effects are attributed to intercalation into DNA and inhibition of topoisomerase II.

Materials Science

The tetracarboxylic acid motif serves as a tetravalent linker in metal-organic frameworks (MOFs). Although direct evidence is limited, structural analogs like 2,3,5,6-tetrafluoroterephthaldehyde are employed in reticular chemistry to construct porous materials for gas storage . The four carboxylate groups in this compound could coordinate to metal nodes (e.g., Zr⁴⁺, Cu²⁺), forming 3D networks with high surface areas.

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